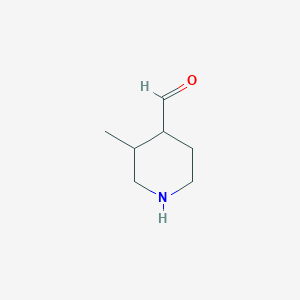![molecular formula C12H21BO2 B13486562 4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)
4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane is a boron-containing compound with a unique spirocyclic structure. It is commonly used in organic synthesis, particularly in the formation of carbon-boron bonds, which are essential in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents under controlled conditions. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.
Coupling Reactions: Formation of carbon-carbon bonds using boron-containing intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and transition metal catalysts such as palladium and copper. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions are boron-containing organic compounds, which can be further transformed into various functionalized molecules used in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Employed in the synthesis of biologically active molecules and probes.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the compound acts as an electrophile, facilitating the addition to nucleophilic sites in organic molecules. This process is often catalyzed by transition metals, which enhance the reactivity and selectivity of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: A widely used reagent for borylation reactions.
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Uniqueness
4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-5-yl}-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it valuable in specific synthetic applications where traditional boron reagents may not be effective.
Propriétés
Formule moléculaire |
C12H21BO2 |
|---|---|
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-spiro[2.3]hexan-5-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)9-7-12(8-9)5-6-12/h9H,5-8H2,1-4H3 |
Clé InChI |
RABGOPJRCAWHCD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


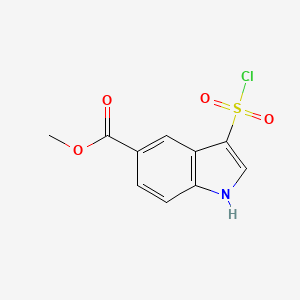
![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
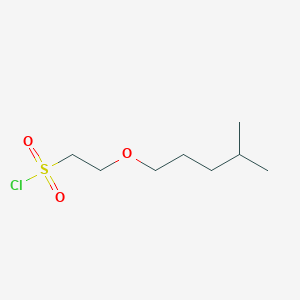
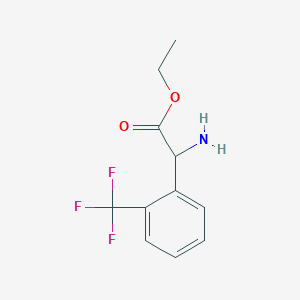
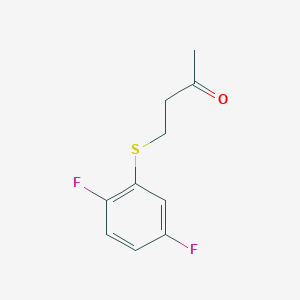
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
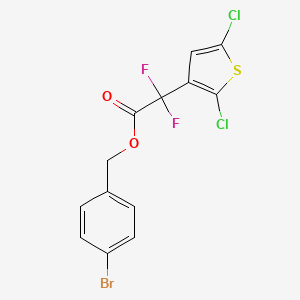
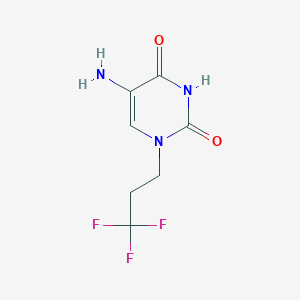
![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)

